N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide
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Overview
Description
N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide is a complex organic compound with a molecular formula of C14H20F3N3O3. This compound is known for its unique structure, which includes a cyclopentyl group, a trifluoromethyl group, and an imidazolidinone ring. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve the use of cyclopentanone, trifluoroacetic acid, and various amines as starting materials. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may be studied for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide: This compound shares a similar imidazolidinone ring structure but has a benzamide group instead of a butanamide group.
N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide: This compound also contains the imidazolidinone ring and trifluoromethyl group but has a cyclohexanecarboxamide group.
Uniqueness
N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H20F3N3O3 |
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Molecular Weight |
335.32 g/mol |
IUPAC Name |
N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H20F3N3O3/c1-8(2)7-10(21)18-13(14(15,16)17)11(22)20(12(23)19-13)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H,18,21)(H,19,23) |
InChI Key |
CXKCJGXTWUIRPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1(C(=O)N(C(=O)N1)C2CCCC2)C(F)(F)F |
Origin of Product |
United States |
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